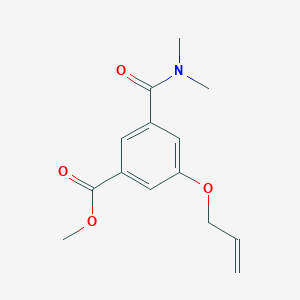
5-allyloxy-N,N-dimethylisophthalamic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-allyloxy-N,N-dimethylisophthalamic acid methyl ester is an organic compound that belongs to the class of isophthalamic acid derivatives This compound is characterized by the presence of an allyloxy group, a dimethylamino group, and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-allyloxy-N,N-dimethylisophthalamic acid methyl ester typically involves the esterification of 5-allyloxy-N,N-dimethylisophthalamic acid. The reaction is carried out using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the mixture for several hours to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and efficiency in the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-allyloxy-N,N-dimethylisophthalamic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reducing the ester group.
Substitution: Nucleophiles such as alkyl halides or amines for substitution reactions.
Major Products Formed
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
5-allyloxy-N,N-dimethylisophthalamic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-allyloxy-N,N-dimethylisophthalamic acid methyl ester involves its interaction with specific molecular targets. The allyloxy group can participate in nucleophilic attacks, while the dimethylamino group can interact with various receptors or enzymes. The ester group can undergo hydrolysis to release the active acid form, which can further interact with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
5-allyloxy-N,N-dimethylisophthalamic acid: Lacks the methyl ester group but shares similar reactivity.
5-allyloxy-N,N-dimethylisophthalamic acid ethyl ester: Similar structure with an ethyl ester group instead of a methyl ester.
5-allyloxy-N,N-dimethylisophthalamic acid propyl ester: Contains a propyl ester group, offering different solubility and reactivity properties.
Uniqueness
5-allyloxy-N,N-dimethylisophthalamic acid methyl ester is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. The presence of the methyl ester group provides distinct solubility and reactivity characteristics compared to its analogs.
Propiedades
Fórmula molecular |
C14H17NO4 |
|---|---|
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
methyl 3-(dimethylcarbamoyl)-5-prop-2-enoxybenzoate |
InChI |
InChI=1S/C14H17NO4/c1-5-6-19-12-8-10(13(16)15(2)3)7-11(9-12)14(17)18-4/h5,7-9H,1,6H2,2-4H3 |
Clave InChI |
CJIVEPNVKUTLAW-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(=O)C1=CC(=CC(=C1)OCC=C)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


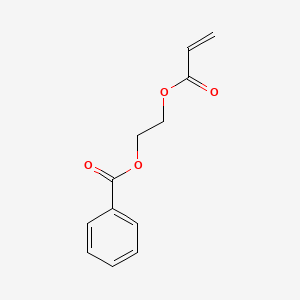
![6-(2-Hydroxyethyl) 4H-benzo[1,4]thiazin-3-one](/img/structure/B8329323.png)

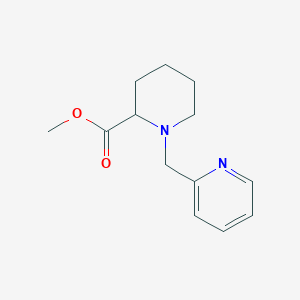
![Tert-butyl 3-acetyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B8329339.png)
![Methyl 4-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B8329349.png)

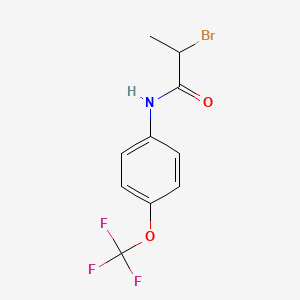
![7-(2-Furyl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5-amine](/img/structure/B8329370.png)
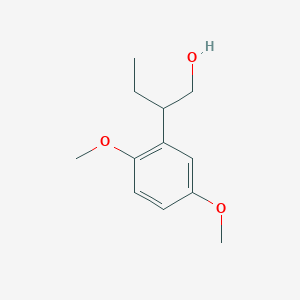
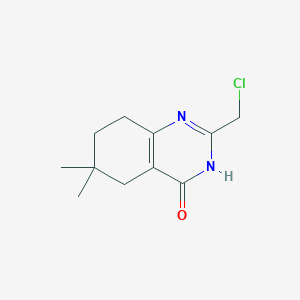
![2-[(2,6-Xyloxy)methyl]piperidine](/img/structure/B8329417.png)


